

Comparative Analysis of AM11542 Cross-Reactivity with Cannabinoid Receptors

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Compound of Interest

Compound Name: AM11542

Cat. No.: B15580040

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A comprehensive guide for researchers, scientists, and drug development professionals on the receptor selectivity profile of the potent cannabinoid agonist, **AM11542**, in comparison to other relevant compounds.

This guide provides a detailed comparison of **AM11542**'s binding affinity and functional potency at cannabinoid receptors, with a focus on its cross-reactivity, or lack thereof, with the CB2 receptor. Data is presented alongside comparable metrics for the non-selective agonists AM841 and CP55,940 to provide a clear context for evaluating the selectivity of **AM11542**. Detailed experimental protocols and illustrative diagrams of the associated signaling pathways and workflows are included to support experimental design and data interpretation.

Data Presentation: Receptor Binding and Functional Potency

The following table summarizes the binding affinities (K_i) and functional potencies (EC_{50}) of **AM11542** and comparator compounds at human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This quantitative data is essential for assessing the selectivity of these ligands.

Compound	Receptor	Binding Affinity (Ki) (nM)	Functional Potency (EC50) (nM)
AM11542	CB1	0.29[1]	0.26[1]
CB2	Not Available	Not Available	
AM841	CB1	0.53[1]	6.8[2]
CB2	Binds to CB2[3]	Not Available	
CP55,940	CB1	0.6 - 5.0	0.2
CB2	0.7 - 2.6	0.3	

Note: While AM841 is known to bind to both CB1 and CB2 receptors, specific Ki and EC50 values for CB2 are not readily available in the cited literature.[3] Similarly, quantitative data for **AM11542** at the CB2 receptor is not available in the public domain, highlighting a gap in the current understanding of its selectivity profile.

Experimental Protocols

The data presented in this guide are typically generated using two key experimental assays: radioligand binding assays to determine binding affinity (Ki) and functional assays, such as cAMP accumulation assays, to determine the potency of a compound in eliciting a cellular response (EC50).

Radioligand Binding Assay (Competitive Binding)

This assay measures the affinity of a test compound (e.g., **AM11542**) for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound.

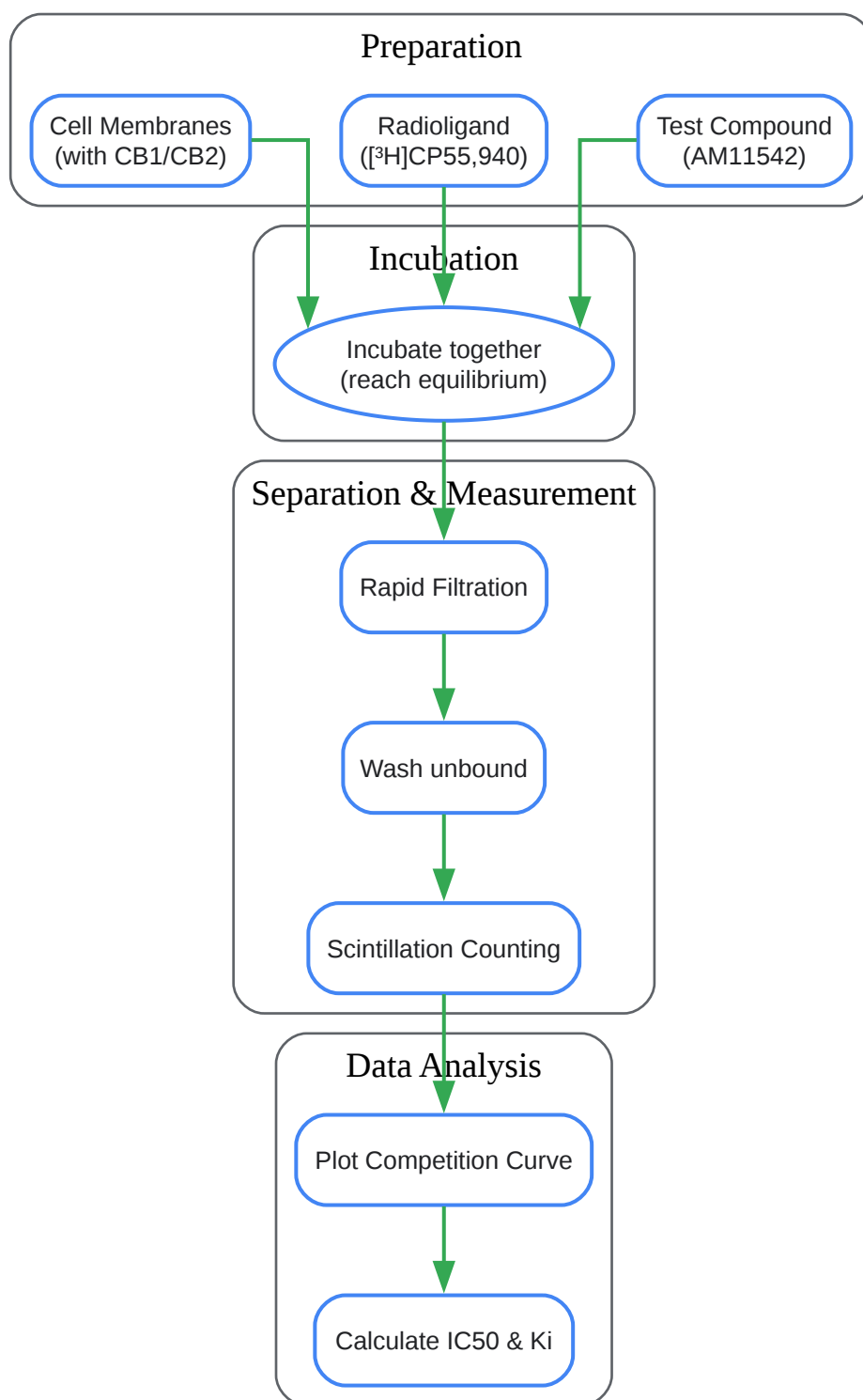
Materials:

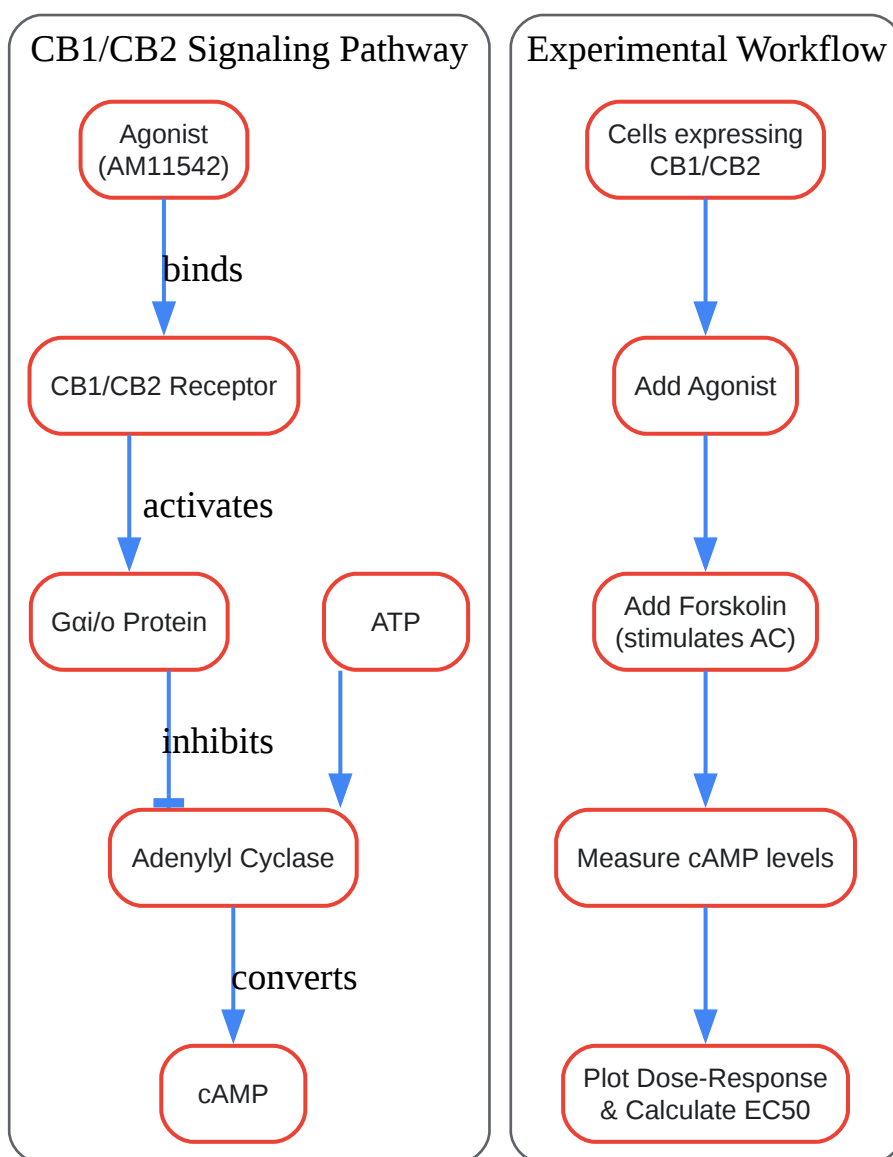
- Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with human CB1 or CB2 receptors).

- Radioligand (e.g., [³H]CP55,940).
- Test compound (e.g., **AM11542**).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

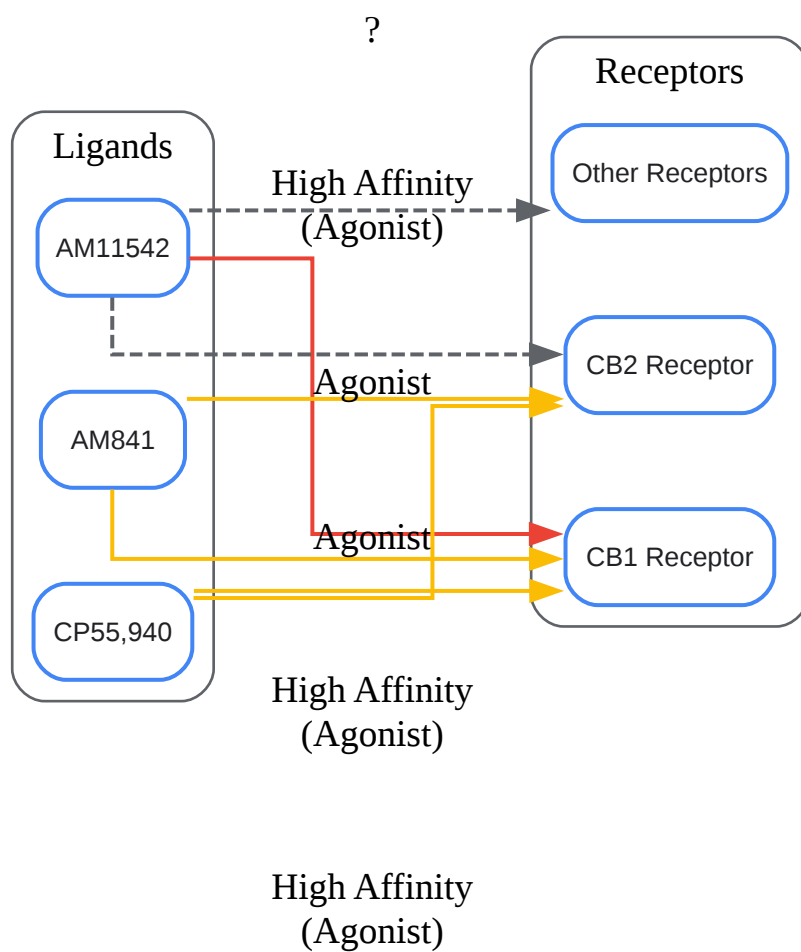
Procedure:

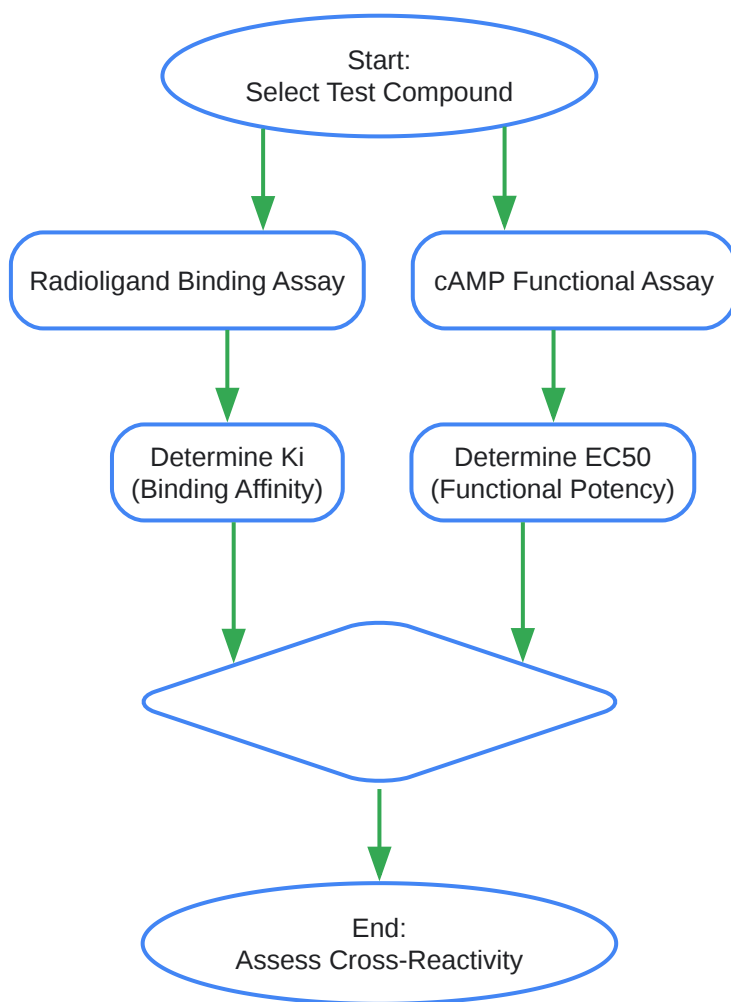
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
- Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
- Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.





Largely Unknown





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- 2. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
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